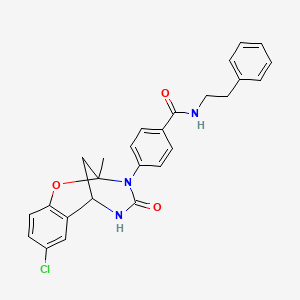![molecular formula C18H19N3OS B11424848 1-(4-methoxyphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B11424848.png)
1-(4-methoxyphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea: LNP023 , is a compound with potential therapeutic applications. It specifically targets the alternative pathway (AP) of the complement system, which plays a crucial role in several human diseases, including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and various glomerular diseases .
Preparation Methods
The synthetic route for LNP023 involves the following steps:
- Start with 1-methyl-1H-imidazole-4-carboxylic acid (11.4 g, 90 mmol) suspended in tetrahydrofuran (THF, 500 mL) at 0°C.
- Add a solution of lithium aluminum hydride (LiAlH4) in THF (1 M, 117 mL, 117 mmol) dropwise to the mixture and stir overnight at room temperature.
- Heat the mixture at 50°C for 1 hour.
- Add water (3 mL) and filter the resulting precipitate through a silica gel pad, followed by drying .
Chemical Reactions Analysis
LNP023 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions contribute to its pharmacological properties.
Scientific Research Applications
LNP023 has significant applications in:
Chemistry: As a tool to study complement pathways and their modulation.
Biology: Investigating the role of the AP in disease pathogenesis.
Medicine: Potential treatment for AP-mediated diseases.
Industry: Development of therapeutic agents targeting complement dysregulation.
Mechanism of Action
LNP023 inhibits factor B in the AP of the complement system. By blocking this key component, it helps regulate excessive complement activation, thereby mitigating disease processes.
Comparison with Similar Compounds
While LNP023 is unique in its specific targeting of factor B, other complement inhibitors (e.g., eculizumab for PNH) exist. LNP023’s distinct mechanism sets it apart.
Properties
Molecular Formula |
C18H19N3OS |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea |
InChI |
InChI=1S/C18H19N3OS/c1-12-9-14-10-13(3-8-17(14)20-12)11-19-18(23)21-15-4-6-16(22-2)7-5-15/h3-10,20H,11H2,1-2H3,(H2,19,21,23) |
InChI Key |
FLEKJMPRUFQPLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=S)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,5-dimethoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B11424767.png)
![N-{[4-(4-Fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11424771.png)
![3-(4-Methylphenoxy)-5-morpholino-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11424774.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)butanamide](/img/structure/B11424791.png)
![1-(3-chloro-2-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B11424799.png)
![5-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-3-(4-ethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11424807.png)
![N-(butan-2-yl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11424812.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B11424829.png)
![3-(3-chlorophenyl)-8-(2,6-dichlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424831.png)
![methyl {8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B11424832.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B11424833.png)
![6-chloro-2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11424837.png)
![7-chloro-N-(3-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11424844.png)
